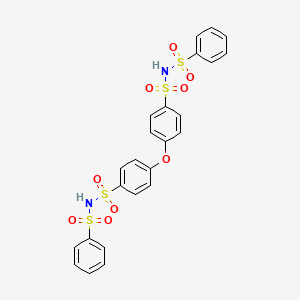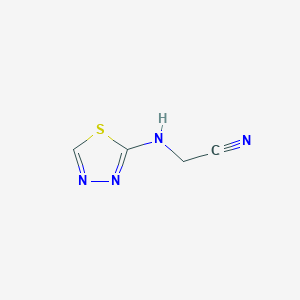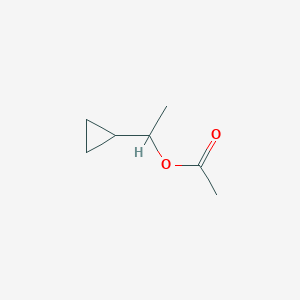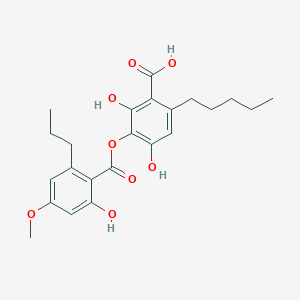
8-Isonicotinoyl-3-methyl-3,8-diazabicyclo(3.2.1)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Isonicotinoyl-3-methyl-3,8-diazabicyclo(3.2.1)octane: is a complex organic compound with the molecular formula C13H17N3O This compound is part of the diazabicyclo family, which is known for its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isonicotinoyl-3-methyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Análisis De Reacciones Químicas
Types of Reactions: 8-Isonicotinoyl-3-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 8-Isonicotinoyl-3-methyl-3,8-diazabicyclo(3.2.1)octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, this compound is studied for its potential biological activities. It is part of the tropane alkaloid family, which is known for its wide array of interesting biological activities .
Medicine: In medicine, compounds with similar structures are investigated for their potential therapeutic effects.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable component in various industrial processes .
Mecanismo De Acción
The mechanism of action of 8-Isonicotinoyl-3-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit a wide range of biological activities.
Pyridine Derivatives: These compounds contain the pyridine ring, similar to the isonicotinoyl group in 8-Isonicotinoyl-3-methyl-3,8-diazabicyclo(3.2.1)octane.
Uniqueness: this compound is unique due to its combination of the diazabicyclo scaffold and the isonicotinoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds in the same family .
Propiedades
Número CAS |
63990-65-8 |
|---|---|
Fórmula molecular |
C13H17N3O |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C13H17N3O/c1-15-8-11-2-3-12(9-15)16(11)13(17)10-4-6-14-7-5-10/h4-7,11-12H,2-3,8-9H2,1H3 |
Clave InChI |
UUTBHLBAOBZVBU-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CCC(C1)N2C(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-[(diethylamino)methyl]-6-ethylphenol](/img/structure/B13797447.png)


![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)







![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
